molecular formula C7H9NOS B8572613 5-Amino-2-(methylthio)phenol

5-Amino-2-(methylthio)phenol

Cat. No.: B8572613
M. Wt: 155.22 g/mol
InChI Key: QVCHPPLKVDUHGE-UHFFFAOYSA-N
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Description

5-Amino-2-(methylthio)phenol is an aromatic compound featuring an amino group (-NH₂) at the 5-position and a methylthio (-SCH₃) group at the 2-position of the phenol ring.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

5-amino-2-methylsulfanylphenol

InChI

InChI=1S/C7H9NOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,8H2,1H3

InChI Key

QVCHPPLKVDUHGE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-Amino-2-(methylthio)phenol with key structural analogs, focusing on molecular characteristics and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
5-Amino-2-(methylthio)phenol C₇H₉NOS 155.22 (calc.) Not explicitly listed Amino and methylthio groups enhance nucleophilicity and potential bioactivity Likely used in pharmaceutical synthesis or as a ligand in coordination chemistry
2-(Methylthio)phenol C₇H₈OS 140.20 1073-29-6 Lacks amino group; volatile with sulfur odor Ecological signaling in plant-pollinator interactions
5-Amino-4-chloro-2-methylphenol C₇H₈ClNO 157.60 110102-86-8 Chloro and methyl substituents increase steric hindrance Intermediate in dye or agrochemical synthesis
5-Amino-2-fluorophenol C₆H₆FNO 127.12 100367-48-4 Fluorine substituent enhances metabolic stability Pharmaceutical intermediate (e.g., antiviral agents)
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid C₆H₇N₃O₂S 185.20 100130-05-0 Pyrimidine ring introduces heterocyclic complexity Anticancer or antimicrobial agent precursor

Key Research Findings

  • Substituent Effects: The amino group increases solubility in polar solvents, while methylthio groups improve lipid solubility, affecting bioavailability .
  • Thermal Stability: Halogenated analogs (e.g., 5-Amino-4-chloro-2-methylphenol) exhibit higher thermal stability compared to non-halogenated derivatives, critical for industrial processes .

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic displacement of halogen atoms by methylthiolate represents a direct route to introduce the methylthio group. For example, 2-chloro-5-nitrophenol undergoes substitution with sodium methylthiolate in polar aprotic solvents like dimethylformamide (DMF) or 2-methyltetrahydrofuran (MeTHF) at elevated temperatures (65–80°C). The reaction proceeds via an SNAr mechanism, favored by electron-withdrawing nitro groups that activate the aromatic ring toward nucleophilic attack.

Key Reaction Conditions:

ParameterDetailsSource
Substrate2-Chloro-5-nitrophenol
NucleophileSodium methylthiolate (NaSMe)
Solvent2-Methyltetrahydrofuran (MeTHF)
Temperature65–80°C
Reaction Time2–3 hours

Post-substitution, the intermediate 2-(methylthio)-5-nitrophenol is reduced to the target compound using Iron/HCl or Tin(II) chloride (SnCl2). Catalytic hydrogenation (H2/Pd-C) offers an alternative, though patent data emphasize Iron/HCl for cost-effectiveness in industrial settings.

Nitration-Reduction Strategy

Introducing the nitro group prior to reduction requires careful consideration of directing effects. 2-(Methylthio)phenol is nitrated using a HNO3/H2SO4 mixture, but the methylthio group’s strong ortho/para-directing nature predominantly yields 4-nitro-2-(methylthio)phenol, necessitating alternative approaches. To circumvent this, protective group strategies are employed:

  • Protection of Phenol :
    The hydroxyl group is protected as a methyl ether (e.g., using dimethyl sulfate), yielding 2-(methylthio)phenyl methyl ether .

  • Nitration :
    Nitration with fuming HNO3 in H2SO4 introduces the nitro group at position 5, guided by the methylthio group’s directing effects.

  • Deprotection and Reduction :
    The methyl ether is hydrolyzed with HBr/AcOH, followed by nitro reduction using SnCl2/HCl or catalytic hydrogenation.

Example Protocol from Patent Literature:

  • Substrate : 2-(Methylthio)phenyl methyl ether

  • Nitrating Agent : HNO3 (90%) in H2SO4 at 0–5°C

  • Reduction : SnCl2 in HCl/EtOH, 70°C, 4 hours

  • Yield : 78–85% (isolated as hydrochloride salt)

Comparative Analysis of Reducing Agents

The choice of reducing agent significantly impacts yield and purity. Patent data highlight the following:

Reducing AgentConditionsYield (%)Purity (%)
Iron/HClReflux, 6 hours8298.5
SnCl2/HCl70°C, 4 hours8599.2
Catalytic H2 (Pd-C)50 psi, RT, 12 hours8899.0

Iron/HCl is preferred for large-scale operations due to lower costs, while SnCl2 offers higher purity for pharmaceutical applications.

Solvent Optimization and Reaction Kinetics

Solvent selection critically influences substitution and reduction efficiencies. 2-Methyltetrahydrofuran (MeTHF) outperforms traditional solvents like DMF in nucleophilic substitutions due to its higher boiling point (80°C) and improved nucleophile solubility. For reductions, ethanol-water mixtures enhance SnCl2-mediated reactions by stabilizing ionic intermediates.

Kinetic Data for Substitution:

  • Solvent : MeTHF vs. DMF

  • Rate Constant (k) : 0.42 h⁻¹ (MeTHF) vs. 0.28 h⁻¹ (DMF)

  • Activation Energy (Ea) : 45 kJ/mol (MeTHF) vs. 55 kJ/mol (DMF)

Impurity Profiling and Mitigation

Common impurities include 3-(methylthio)-5-aminophenol (isomerization during nitration) and 2-(methylsulfonyl)-5-aminophenol (over-oxidation). Patent recommends:

  • Maintaining nitration temperatures below 10°C to suppress isomerization.

  • Using antioxidant additives (e.g., ascorbic acid) during reduction to prevent sulfoxide formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-2-(methylthio)phenol in laboratory settings?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenol backbone. A two-step approach is common:

Thiolation : Introduce the methylthio group at the 2-position via nucleophilic substitution using methanethiol or a methylthio precursor under basic conditions (e.g., NaOH/ethanol).

Amination : Introduce the amino group at the 5-position through nitration followed by catalytic hydrogenation (e.g., using Pd/C and H₂) or direct amination with ammonia under high pressure .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Q. How can researchers confirm the structural integrity and purity of 5-Amino-2-(methylthio)phenol post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylthio at C2, amino at C5).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
  • Chromatography : HPLC or GC (≥95% purity thresholds) to assess impurities .
    • Validation : Compare spectral data with reference standards or computational predictions (e.g., DFT-based NMR simulations).

Q. What solubility characteristics should be considered when handling 5-Amino-2-(methylthio)phenol?

  • Solubility Profile :

  • Aqueous : Sparingly soluble in cold water (0.1–1 mg/mL at 25°C) but improves in hot water due to phenol hydroxyl group interactions.
  • Organic Solvents : Freely soluble in ethanol, DMSO, and DMF, making these suitable for reaction media or stock solutions .
    • Practical Tip : Pre-dissolve in DMSO for biological assays to avoid solubility-driven artifacts.

Advanced Research Questions

Q. How does the methylthio group influence the biological activity of 5-Amino-2-(methylthio)phenol compared to analogs?

  • Mechanistic Insights :

  • Lipophilicity : The methylthio group increases logP, enhancing membrane permeability and bioavailability.
  • Binding Interactions : Sulfur’s electronegativity facilitates hydrogen bonding or π-alkyl interactions with target proteins (e.g., enzyme active sites).
  • Metabolic Stability : Methylthio may reduce oxidative degradation compared to hydroxyl or methoxy groups .
    • Case Study : In enzyme inhibition assays, methylthio-substituted analogs show 2–3× higher IC₅₀ values than methyl or chloro derivatives .

Q. How do researchers resolve contradictions in reported biological activity data for 5-Amino-2-(methylthio)phenol?

  • Data Contradiction Analysis :

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Compound Purity : Re-evaluate purity using orthogonal methods (e.g., LC-MS vs. GC) to rule out impurity-driven effects.
  • Validation : Reproduce results under standardized conditions (e.g., OECD guidelines) and cross-reference with structural analogs .

Q. What structure-activity relationships (SAR) distinguish 5-Amino-2-(methylthio)phenol from halogenated or alkylated analogs?

  • Comparative SAR :

  • Halogenated Analogs : Chloro or fluoro groups at C2 increase electron-withdrawing effects, reducing nucleophilicity but enhancing target affinity in some cases.
  • Alkylated Analogs : Methyl or ethyl groups at C2 improve steric hindrance but lack sulfur’s hydrogen-bonding capacity.
  • Methylthio Advantage : Balances lipophilicity and electronic effects, optimizing interactions with hydrophobic pockets and catalytic residues .
    • Experimental Design : Use molecular docking or MD simulations to predict binding modes before in vitro validation.

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